N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine
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Overview
Description
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine is a complex organic compound that features an indole moiety, a benzenesulfonyl group, and a chloropyrimidine ring
Preparation Methods
The synthesis of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves multiple steps, typically starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The benzenesulfonyl group can be introduced via sulfonylation reactions, often using benzenesulfonyl chloride in the presence of a base . The chloropyrimidine ring is typically synthesized through cyclization reactions involving appropriate precursors .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: The nitro groups, if present, can be reduced to amines using hydrogenation or metal hydrides.
Sulfonylation: The benzenesulfonyl group can be modified through reactions with nucleophiles, leading to various derivatives.
Scientific Research Applications
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes and signaling pathways involved in cancer cell proliferation.
Pharmacology: The compound is studied for its antiviral and antimicrobial properties, making it a candidate for developing new therapeutic agents.
Materials Science: Its unique structural features make it useful in the design of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine involves its interaction with molecular targets such as enzymes and receptors. The indole moiety can bind to specific sites on proteins, modulating their activity. The benzenesulfonyl group enhances the compound’s ability to penetrate cell membranes, increasing its bioavailability . The chloropyrimidine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes .
Comparison with Similar Compounds
Compared to other indole derivatives, N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine stands out due to its unique combination of functional groups. Similar compounds include:
1-(Phenylsulfonyl)indole: Lacks the chloropyrimidine ring, making it less versatile in certain applications.
4-{[(2-Oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]amino}-N-(1,3-thiazol-2-yl)benzenesulfonamide: Contains a thiazole ring instead of a pyrimidine ring, leading to different biological activities.
This compound’s unique structure allows it to interact with a broader range of molecular targets, making it a valuable tool in scientific research.
Properties
Molecular Formula |
C27H22ClN5O3S |
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Molecular Weight |
532.0 g/mol |
IUPAC Name |
N-[4-[1-(benzenesulfonyl)indol-3-yl]-5-chloropyrimidin-2-yl]-5-methoxy-2,3-dihydro-1H-indol-6-amine |
InChI |
InChI=1S/C27H22ClN5O3S/c1-36-25-13-17-11-12-29-22(17)14-23(25)31-27-30-15-21(28)26(32-27)20-16-33(24-10-6-5-9-19(20)24)37(34,35)18-7-3-2-4-8-18/h2-10,13-16,29H,11-12H2,1H3,(H,30,31,32) |
InChI Key |
BJIGSZUMJLHBJT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN2)NC3=NC=C(C(=N3)C4=CN(C5=CC=CC=C54)S(=O)(=O)C6=CC=CC=C6)Cl |
Origin of Product |
United States |
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